3,3-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol. It is characterized by the presence of two hydroxyl groups (-OH) located at the first and fifth carbon atoms of a pentane chain, making it a diol. This compound is colorless, odorless, and soluble in water, which contributes to its utility in various applications. Its structure can be represented as follows:
textCH3 |CH3-C-CH2-CH2-CH2-OH | OH
There are several methods for synthesizing 3,3-Dimethylpentane-1,5-diol:
3,3-Dimethylpentane-1,5-diol has several applications across different industries:
Several compounds share structural similarities with 3,3-Dimethylpentane-1,5-diol. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2,3-Dimethylpentane-1,5-diol | C₇H₁₆O₂ | Similar diol structure; different methyl placement. |
| Neopentyl Glycol | C₅H₁₂O₂ | Commonly used in polymer production; simpler structure. |
| 2-Methyl-2-pentanol | C₆H₁₄O | Contains one hydroxyl group; used as a solvent. |
Uniqueness: 3,3-Dimethylpentane-1,5-diol's unique feature lies in its dual hydroxyl groups positioned at the terminal ends of a branched pentane chain. This configuration enhances its reactivity compared to other similar compounds and broadens its applicability in industrial processes.
3,3-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C₇H₁₆O₂ [1] [2]. This branched-chain diol features a molecular weight of 132.20 grams per mole [1] [2]. The compound belongs to the class of diols, characterized by the presence of two hydroxyl (-OH) functional groups positioned at the terminal carbons of the pentane chain [2].
The structural representation reveals a five-carbon backbone with two methyl substituents attached to the third carbon atom, creating a quaternary carbon center [2]. The hydroxyl groups are located at positions 1 and 5 of the pentane chain, making this compound a primary diol [1] [2]. The exact mass of the compound is 132.115029749 daltons, with a monoisotopic mass of the same value [2].
Table 1: Basic Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₆O₂ | [1] [2] |
| Molecular Weight | 132.20 g/mol | [1] [2] |
| Exact Mass | 132.115029749 Da | [2] |
| Heavy Atom Count | 9 | [2] |
| Formal Charge | 0 | [2] |
The International Union of Pure and Applied Chemistry name for this compound is 3,3-dimethylpentane-1,5-diol [2]. This systematic nomenclature follows standard organic chemistry naming conventions, where the longest carbon chain (pentane) serves as the parent structure [2]. The numbering system begins from the end that gives the hydroxyl groups the lowest possible numbers [2].
The naming convention indicates that the parent chain contains five carbon atoms (pentane), with hydroxyl groups at positions 1 and 5 [2]. The prefix "3,3-dimethyl" specifies that two methyl groups are attached to the third carbon of the pentane chain [2]. Alternative systematic names include "1,5-Pentanediol, 3,3-dimethyl-" and "3,3-Dimethyl-1,5-pentanediol" [1] [3].
The Chemical Abstracts Service Registry Number for 3,3-dimethylpentane-1,5-diol is 53120-74-4 [1] [2] [3]. This unique identifier was assigned by the Chemical Abstracts Service and serves as the primary means of unambiguous identification in chemical databases and literature [1] [2].
The International Chemical Identifier for 3,3-dimethylpentane-1,5-diol is InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3 [2]. This string representation provides a standardized method for describing the chemical structure and connectivity [2].
The corresponding International Chemical Identifier Key is CFEPFAMBMGCTQM-UHFFFAOYSA-N [2]. This compressed version of the International Chemical Identifier serves as a fixed-length identifier that can be used for database searches and structural comparisons [2].
The Simplified Molecular Input Line Entry System notation for 3,3-dimethylpentane-1,5-diol is CC(C)(CCO)CCO [2]. This linear notation system represents the molecular structure in a text format, where the quaternary carbon center is denoted by C(C), and the two ethanol chains are represented by CCO groups [2].
Table 2: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 53120-74-4 [1] [2] |
| International Chemical Identifier | InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3 [2] |
| International Chemical Identifier Key | CFEPFAMBMGCTQM-UHFFFAOYSA-N [2] |
| Simplified Molecular Input Line Entry System | CC(C)(CCO)CCO [2] |
| European Community Number | 843-400-8 [2] |
| DSSTox Substance Identifier | DTXSID90510466 [2] |
3,3-Dimethylpentane-1,5-diol exhibits structural isomerism with other dimethylpentanediol compounds [4] . The compound can undergo isomerization through methyl shift mechanisms, potentially leading to the formation of different structural isomers . Related structural isomers include 2,3-dimethylpentane-1,5-diol, which shares the same molecular formula but differs in the positioning of the methyl substituents [4] .
The structural uniqueness of 3,3-dimethylpentane-1,5-diol lies in its dual hydroxyl groups positioned at the terminal ends of a branched pentane chain . This configuration distinguishes it from other isomeric forms where the methyl groups may be located at different positions along the carbon backbone [4]. The quaternary carbon center at position 3 creates a significant structural feature that affects the compound's physical and chemical properties .
Comparison with similar compounds reveals that 2,3-dimethylpentane-1,5-diol has a different methyl placement pattern, with the molecular formula C₇H₁₆O₂ but a distinct Chemical Abstracts Service number of 81554-20-3 [4]. The exact mass remains 132.11500 for both isomers, while the polar surface area is 40.46000 square angstroms [4].
The conformational behavior of 3,3-dimethylpentane-1,5-diol is influenced by the presence of four rotatable bonds, which allow for multiple conformational states [2]. The compound exhibits conformational flexibility due to the alkyl chain segments connecting the quaternary carbon center to the terminal hydroxyl groups [6]. The rotatable bond count of 4 indicates that the molecule can adopt various three-dimensional arrangements through rotation around single bonds [2].
Molecular dynamics studies of alkyl-chain conformations suggest that branched diols like 3,3-dimethylpentane-1,5-diol may exhibit preferential conformations that minimize steric interactions between the bulky methyl groups and the hydroxyl-bearing chain segments [6]. The gauche and anti conformations around the carbon-carbon bonds adjacent to the quaternary center play crucial roles in determining the overall molecular geometry [6].
The conformational preferences are likely influenced by intramolecular hydrogen bonding between the terminal hydroxyl groups, which may stabilize certain conformational states [7]. Studies on similar diol compounds indicate that the majority of molecules adopt their most stable conformer under typical conditions [7]. The presence of the quaternary carbon creates a sterically hindered environment that may restrict certain conformational transitions [7].
Table 3: Conformational Properties
| Property | Value |
|---|---|
| Rotatable Bond Count | 4 [2] |
| Topological Polar Surface Area | 40.5 Ų [2] |
| Complexity | 61.3 [2] |
| Hydrogen Bond Donor Count | 2 [2] |
| Hydrogen Bond Acceptor Count | 2 [2] |
3,3-Dimethylpentane-1,5-diol does not contain any defined stereocenter atoms, as indicated by the defined atom stereocenter count of zero [2]. The compound lacks chiral centers due to the symmetric nature of the quaternary carbon at position 3, which bears two identical methyl groups [2]. Similarly, the defined bond stereocenter count is zero, indicating the absence of geometric isomerism [2].
The stereochemical analysis reveals that both undefined atom stereocenter count and undefined bond stereocenter count are zero, confirming that the compound exists as a single stereoisomeric form [2]. This contrasts with other dimethylpentanediol isomers that may possess chiral centers due to different substitution patterns [8].
The lack of stereochemical complexity in 3,3-dimethylpentane-1,5-diol simplifies its structural characterization and chemical behavior compared to stereoisomeric analogs [2]. The compound's achiral nature means that it does not exhibit optical activity and exists as a single enantiomeric form [2]. This stereochemical simplicity is advantageous for synthetic applications where stereochemical control is not required [2].
3,3-Dimethylpentane-1,5-diol exists as a liquid at room temperature [1]. The compound is described as colorless and odorless, which is characteristic of many aliphatic diols . The physical form is reported as a liquid under standard conditions, consistent with its molecular structure featuring terminal hydroxyl groups that contribute to intermolecular hydrogen bonding [1] . The compound exhibits the typical appearance of a clear, viscous liquid similar to other pentanediol isomers.
The melting point of 3,3-dimethylpentane-1,5-diol is estimated to be 44.24°C [3]. This relatively low melting point is consistent with the branched structure of the molecule, where the 3,3-dimethyl substitution pattern disrupts crystal packing compared to linear diols.
The boiling point is estimated at 233.16°C [3], which is significantly higher than that of the corresponding hydrocarbon 3,3-dimethylpentane (86.0°C) [4]. This substantial increase of approximately 147°C demonstrates the profound effect of the two hydroxyl groups, which enable extensive intermolecular hydrogen bonding. The boiling point is comparable to other pentanediol isomers, such as 1,5-pentanediol, which boils at 239-242°C, indicating similar intermolecular forces despite the structural differences.
Specific vapor pressure data for 3,3-dimethylpentane-1,5-diol are not available in the literature. However, based on the structural characteristics and the presence of two hydroxyl groups, the vapor pressure is expected to be very low at room temperature. The branched diol structure with terminal hydroxyl groups creates strong intermolecular hydrogen bonding networks, which significantly reduce the tendency for molecules to escape into the vapor phase. This is consistent with the general behavior of diols, which typically exhibit vapor pressures several orders of magnitude lower than their corresponding alkanes.
Experimental heat capacity data for 3,3-dimethylpentane-1,5-diol have not been reported in the literature. Estimation methods for organic compounds suggest that diols typically have higher heat capacities than their corresponding alkanes due to additional vibrational modes associated with the hydroxyl groups and hydrogen bonding interactions [5]. The heat capacity would be expected to increase with temperature, following typical patterns observed for organic diols.
3,3-Dimethylpentane-1,5-diol is reported to be soluble in water . This water solubility is attributed to the presence of two hydroxyl groups that can form multiple hydrogen bonds with water molecules. The compound's ability to act as both a hydrogen bond donor and acceptor enhances its compatibility with protic solvents. The solubility characteristics are consistent with other aliphatic diols of similar chain length, which typically show good water miscibility despite the presence of hydrophobic alkyl segments.
The density of 3,3-dimethylpentane-1,5-diol is estimated to be 0.9744 g/cm³ [3]. This value is reasonable for an aliphatic diol, falling between the density of water (1.0 g/cm³) and typical organic liquids. The density is higher than that of the corresponding hydrocarbon 3,3-dimethylpentane (0.6934 g/cm³) [4], reflecting the contribution of the oxygen atoms and the more compact molecular packing facilitated by hydrogen bonding.
Experimental refractive index values for 3,3-dimethylpentane-1,5-diol have not been reported in the available literature. For comparison, similar diols typically exhibit refractive indices in the range of 1.44-1.47, which would be expected for this compound based on its molecular structure and composition.
The logarithmic partition coefficient (LogP) for 3,3-dimethylpentane-1,5-diol is reported as 0.77740 [6]. This relatively low LogP value indicates moderate lipophilicity, with the compound showing a slight preference for the organic phase in octanol-water partitioning experiments. The value reflects the balance between the hydrophobic alkyl chain and the hydrophilic hydroxyl groups. This LogP is consistent with compounds that have both hydrophobic and hydrophilic characteristics, making them potentially useful as intermediates in organic synthesis or as solvents for specific applications.
3,3-Dimethylpentane-1,5-diol possesses two hydroxyl groups, making it capable of extensive hydrogen bonding interactions. The compound can function as both a hydrogen bond donor (through the hydroxyl hydrogen atoms) and a hydrogen bond acceptor (through the oxygen atoms). This dual functionality results in strong intermolecular associations in the liquid state and contributes to the elevated boiling point compared to non-hydrogen bonding analogs.
The polar surface area (PSA) is calculated to be 40.46 Ų [6], which quantifies the molecular surface occupied by polar atoms and is directly related to hydrogen bonding capacity. This value indicates significant potential for hydrogen bonding interactions, which influences the compound's physical properties, solubility characteristics, and potential biological activity.
Specific experimental data for surface tension and viscosity of 3,3-dimethylpentane-1,5-diol are not available in the current literature. However, based on the molecular structure and comparison with similar diols, both properties are expected to be elevated compared to the corresponding alkane due to hydrogen bonding effects.
For diols of similar molecular weight, surface tensions typically range from 35-50 mN/m at room temperature [7]. The viscosity is expected to be significantly higher than that of 3,3-dimethylpentane due to the hydrogen bonding network that restricts molecular motion. Diols generally exhibit viscosities that are several times higher than their corresponding alkanes.
Collision cross section (CCS) data for 3,3-dimethylpentane-1,5-diol in ion mobility spectrometry have been predicted for various adduct ions [8]. The predicted CCS values are:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 133.12232 | 131.1 |
| [M+Na]⁺ | 155.10426 | 137.5 |
| [M-H]⁻ | 131.10776 | 128.6 |
| [M+NH₄]⁺ | 150.14886 | 152.0 |
| [M+K]⁺ | 171.07820 | 136.5 |
Irritant